2-(4-bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a bromobenzylidene group at the 2-position and a methoxy group at the 6-position of the naphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone typically involves the condensation of 4-bromobenzaldehyde with 6-methoxy-3,4-dihydronaphthalen-1(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the benzylidene group to a single bond, forming the corresponding dihydro derivative.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-(4-bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromobenzylidene and methoxy groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(E)-(4-Bromobenzylidene)amino cyclopropanecarboxylate: This compound shares the bromobenzylidene group but differs in its core structure.
Benzofuran derivatives: These compounds have a similar aromatic structure and may exhibit comparable biological activities.
Uniqueness
2-(4-bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone is unique due to its specific substitution pattern on the naphthalenone core, which imparts distinct chemical and biological properties. Its combination of a bromobenzylidene group and a methoxy group makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H15BrO2 |
---|---|
Molecular Weight |
343.2g/mol |
IUPAC Name |
(2E)-2-[(4-bromophenyl)methylidene]-6-methoxy-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C18H15BrO2/c1-21-16-8-9-17-13(11-16)4-5-14(18(17)20)10-12-2-6-15(19)7-3-12/h2-3,6-11H,4-5H2,1H3/b14-10+ |
InChI Key |
KDXPBXKMTJKZLE-GXDHUFHOSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)CC2 |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/CC2 |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.